molecular formula C9H9F2N3O2 B2598242 [(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea CAS No. 326610-46-2

[(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea

Cat. No.: B2598242
CAS No.: 326610-46-2
M. Wt: 229.187
InChI Key: AUWOPSFQGPVGFE-WLRTZDKTSA-N
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Description

[(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea is a chemical compound characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to a methyleneamino group and a urea moiety. This unique structure imparts specific chemical properties and reactivity to the compound, making it valuable for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea typically involves the reaction of 4-(difluoromethoxy)aniline with an appropriate isocyanate or isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

[(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

[(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and specificity, while the urea moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-[4-(difluoromethoxy)phenyl]methyleneamino]urea is unique due to its combination of the difluoromethoxy group and the methyleneamino-urea moiety. This unique structure imparts specific reactivity and binding properties, making it valuable for various scientific applications .

Properties

IUPAC Name

[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3O2/c10-8(11)16-7-3-1-6(2-4-7)5-13-14-9(12)15/h1-5,8H,(H3,12,14,15)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWOPSFQGPVGFE-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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